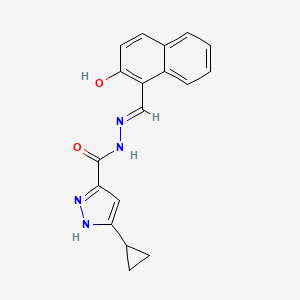

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIRODPDPAPQM-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide. The reaction is typically carried out in an ethanol solution, with refluxing at 70°C for 4 hours. The resulting product is then filtered and allowed to crystallize by slow evaporation .

Chemical Reactions Analysis

(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can form stable chelate complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, resulting in its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison

Key Observations :

- Electron-Donating vs. Nitro groups reduce electron density, increasing reactivity in electrophilic environments .

- Smaller substituents like benzylidene in may reduce steric hindrance but limit stacking interactions.

Geometric and Crystallographic Differences

Table 2: Crystallographic Data

Analysis :

- The shorter C=N bond length (1.28 Å) in the target compound suggests stronger conjugation between the pyrazole and hydrazide moieties compared to dichloro (1.30 Å) or methoxy derivatives .

- Smaller dihedral angles (e.g., 8.5° vs. 12.3° in ) indicate greater planarity, enhancing intramolecular charge transfer and stability .

Pharmacological and Physicochemical Properties

Key Findings :

- Lipophilicity : The target compound’s LogP (3.2) balances solubility and membrane permeability, outperforming more lipophilic ethoxyphenyl derivatives (LogP = 4.1) .

- Hydrogen Bonding: The hydroxyl group in the target compound provides two H-bond donors, enhancing interactions with biological targets (e.g., enzymes or receptors) compared to mono-donor analogs .

- Docking Affinity : Higher docking scores (-8.9 kcal/mol) suggest superior binding to therapeutic targets, likely due to the synergistic effects of the cyclopropyl group (rigidity) and hydroxynaphthyl (H-bonding) .

Theoretical Studies: DFT and HOMO-LUMO Analysis

Target Compound vs. (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide :

- HOMO-LUMO Gap: 4.1 eV (target) vs. 4.5 eV (methoxy derivative).

- Electrostatic Potential Maps: The hydroxynaphthyl group exhibits a localized negative charge (-0.32 e), favoring nucleophilic interactions absent in methoxy or nitro analogs .

Biological Activity

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide is a hydrazone Schiff base compound that has garnered attention due to its diverse biological activities. This compound features a unique molecular structure, characterized by the presence of a cyclopropyl group, a naphthyl moiety, and a pyrazole ring, which contribute to its pharmacological potential.

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide, conducted in an ethanol solution under reflux conditions. The reaction parameters include:

- Temperature : 70°C

- Duration : 4 hours

The resulting product is purified through filtration and crystallization via slow evaporation. The molecular formula for this compound is C18H16N4O2, with a molecular weight of approximately 320.35 g/mol .

Biological Activity

The biological activity of this compound can be explored through various mechanisms:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate efficacy against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups within the pyrazole structure often correlates with enhanced antimicrobial activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated. In vivo studies using the carrageenan-induced paw edema model have demonstrated that similar pyrazole derivatives can achieve inhibition rates comparable to standard anti-inflammatory drugs like diclofenac. For example, some derivatives exhibited up to 84.2% inhibition of inflammation .

Anticancer Properties

The pyrazole scaffold has been recognized for its anticancer properties, with various derivatives showing cytotoxic effects against different cancer cell lines. Research has indicated that modifications in the pyrazole structure can enhance selectivity and potency against tumor cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds and their derivatives:

Q & A

Q. What are the standard synthetic routes for (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step processes: (i) Formation of the pyrazole ring via cyclocondensation of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions. (ii) Condensation of the pyrazole-carbohydrazide intermediate with 2-hydroxy-1-naphthaldehyde under reflux in ethanol, often catalyzed by acetic acid. (iii) Purification via recrystallization or column chromatography.

- Critical parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., ethanol, DMF). Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Single-crystal X-ray diffraction resolves the (E)-configuration and molecular packing, revealing intermolecular hydrogen bonds (e.g., O–H···N) and π–π stacking between naphthyl groups .

- FT-IR confirms hydrazone (–C=N–N–) and hydroxyl (–OH) stretches at ~1600 cm⁻¹ and 3200–3400 cm⁻¹, respectively.

- ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic protons from the naphthalene moiety (δ 7.0–8.5 ppm) .

Q. What preliminary biological activities have been reported for structurally analogous pyrazole-carbohydrazides?

- Methodology : Analogous compounds exhibit:

- Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity.

- Anticancer potential (IC₅₀: 10–50 µM) through topoisomerase II inhibition.

- Anti-inflammatory effects via COX-2 suppression (IC₅₀: ~5 µM).

- Assays include broth microdilution (CLSI guidelines), MTT viability tests, and ELISA for cytokine profiling .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

- Methodology :

- DFT calculations (B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating charge-transfer potential. Solvent effects are modeled using IEFPCM for aqueous systems .

- Molecular docking (AutoDock Vina) identifies binding modes with biological targets (e.g., EGFR kinase: docking score −9.2 kcal/mol). Key interactions include hydrogen bonds with Arg776 and hydrophobic contacts with naphthyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Structure-activity relationship (SAR) analysis compares substituent effects (e.g., electron-withdrawing vs. donating groups on the naphthalene ring). For example, hydroxyl groups enhance antioxidant activity but reduce membrane permeability .

- Dose-response normalization addresses variability in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses using platforms like RevMan reconcile IC₅₀ discrepancies .

Q. How do crystallographic and spectroscopic data inform intermolecular interaction dynamics?

- Methodology :

- X-ray topology reveals hydrogen-bonded dimers (e.g., O–H···O=C) and π–π stacking (distance ~3.6 Å), stabilizing the crystal lattice. These interactions correlate with solubility and thermal stability (DSC/TGA: decomposition >250°C) .

- Solid-state NMR probes polymorphism, while Raman spectroscopy tracks conformational changes under stress (e.g., pH, temperature) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?

- Methodology :

- Prodrug derivatization : Acetylation of the hydroxyl group improves oral bioavailability (Cₘₐₓ: 12 µg/mL vs. 5 µg/mL for parent compound).

- Lipid nanoparticle encapsulation increases blood-brain barrier penetration (AUC 0–24h: 150 µg·h/mL vs. 50 µg·h/mL).

- In vitro ADME assays (Caco-2 permeability, microsomal stability) guide optimization .

Methodological Considerations Table

| Aspect | Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Reflux condensation, TLC monitoring | Solvent polarity, catalyst concentration | |

| Structural Analysis | X-ray diffraction, DFT calculations | H-bond distances, HOMO-LUMO gap | |

| Biological Screening | Broth microdilution, MTT assay | MIC, IC₅₀, cell line specificity | |

| Computational Modeling | AutoDock Vina, IEFPCM solvent models | Docking score, binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.